O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
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Overview
Description
N-(2,3-Dimethylphenyl)-4-{[(4-iodophenyl)carbamothioyl]oxy}benzamide: is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-4-{[(4-iodophenyl)carbamothioyl]oxy}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by reaction with 2,3-dimethylaniline.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a nucleophilic substitution reaction, where 4-iodophenyl isocyanate reacts with the benzamide core.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the iodophenyl group, potentially leading to the formation of phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamothioyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzamides and thiourea derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology
Enzyme Inhibition:
Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific proteins.
Medicine
Drug Development: The compound is of interest in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.
Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-4-{[(4-iodophenyl)carbamothioyl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. It can also modulate receptor activity by binding to receptor sites, altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-4-{[(4-bromophenyl)carbamothioyl]oxy}benzamide
- N-(2,3-Dimethylphenyl)-4-{[(4-chlorophenyl)carbamothioyl]oxy}benzamide
- N-(2,3-Dimethylphenyl)-4-{[(4-fluorophenyl)carbamothioyl]oxy}benzamide
Uniqueness
N-(2,3-Dimethylphenyl)-4-{[(4-iodophenyl)carbamothioyl]oxy}benzamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets. This makes it particularly useful in applications where halogen bonding plays a crucial role, such as in drug design and material science.
Properties
Molecular Formula |
C22H19IN2O2S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C22H19IN2O2S/c1-14-4-3-5-20(15(14)2)25-21(26)16-6-12-19(13-7-16)27-22(28)24-18-10-8-17(23)9-11-18/h3-13H,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
AHSIHWHKDOZYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)I)C |
Origin of Product |
United States |
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